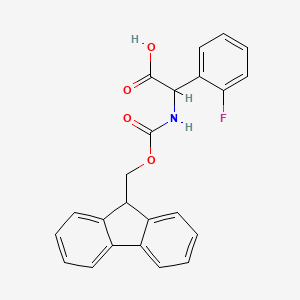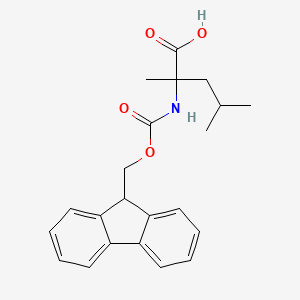
Fmoc-DL-(2-Bromphenyl)glycin
Übersicht
Beschreibung
Fmoc-DL-(2-bromophenyl)glycine is an Fmoc protected glycine derivative . It is used for proteomics research and solid phase peptide synthesis techniques . The molecule contains a total of 47 atoms, including 18 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Bromine atom .
Molecular Structure Analysis
The Fmoc-DL-(2-bromophenyl)glycine molecule contains a total of 50 bonds. There are 32 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Wirkmechanismus
Fmoc-DL-(2-bromophenyl)glycine is a reversible inhibitor of enzymes, meaning it binds to an enzyme and inhibits its activity but can be dissociated from the enzyme. This makes Fmoc-DL-(2-bromophenyl)glycine a useful tool for studying enzyme kinetics and protein structure and function. Fmoc-DL-(2-bromophenyl)glycine also binds to cell signaling molecules, such as G-proteins, and can be used to study cell signaling pathways.
Biochemical and Physiological Effects
Fmoc-DL-(2-bromophenyl)glycine has been used to study the effects of drugs on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in drug metabolism and can also be used to study the effects of drugs on cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-DL-(2-bromophenyl)glycine has several advantages for lab experiments. It is a versatile molecule that can be used in a wide range of experiments, and it is easily synthesized. It is also a reversible inhibitor, so it can be used to study enzyme kinetics and protein structure and function. However, Fmoc-DL-(2-bromophenyl)glycine has some limitations. It is not a very potent inhibitor, so it may not be suitable for some experiments. Additionally, it is not very soluble in water, so it may not be suitable for experiments that require a high concentration of Fmoc-DL-(2-bromophenyl)glycine.
Zukünftige Richtungen
Fmoc-DL-(2-bromophenyl)glycine has many potential future directions. It could be used to study the effects of drugs on biochemical and physiological processes, such as enzyme inhibition and cell signaling pathways. It could also be used to study the structure and function of proteins and enzymes. Additionally, Fmoc-DL-(2-bromophenyl)glycine could be used to study the effects of drugs on the immune system. Finally, Fmoc-DL-(2-bromophenyl)glycine could be used to study the effects of drugs on gene expression and epigenetic regulation.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Fmoc-DL-(2-Bromphenyl)glycin: ist eine wertvolle Verbindung in der Proteomik, dem groß angelegten Studium von Proteinen. Als Fmoc-geschütztes Glycin-Derivat ist es besonders nützlich für die Synthese von Peptiden, die zur Identifizierung und Quantifizierung von Proteinen in komplexen biologischen Proben eingesetzt werden. Die Schutzgruppe ermöglicht die selektive Synthese von Peptiden ohne unerwünschte Nebenreaktionen .
Festphasenpeptidsynthese (SPPS)
Im Bereich der Peptidsynthese spielt This compound eine entscheidende Rolle bei SPPS-Techniken. Es bietet ein Mittel, um Phenylglycin, eine nicht-standardmäßige Aminosäure, in Peptide einzuführen. Dies kann besonders nützlich sein, um Peptide mit neuartigen Eigenschaften für therapeutische oder biomaterialbasierte Anwendungen zu erzeugen .
Ungewöhnliches Aminosäureanalog
Diese Verbindung dient als ungewöhnliches Aminosäureanalog, das in Polypeptide eingebaut werden kann. Dieser Einbau kann bei der Dekonvolution von Proteinstruktur und -funktion helfen und Einblicke in Proteinfaltung und -stabilität liefern .
Biokonjugationstechniken
Diese Verbindung ist auch nützlich in Biokonjugationstechniken, bei denen sie verwendet werden kann, um Peptide mit anderen Molekülen wie Fluorophoren oder Medikamenten zu verknüpfen. Dies ist besonders nützlich bei der Entwicklung von gezielten Therapien oder diagnostischen Instrumenten.
Jede erwähnte Anwendung nutzt die einzigartigen Eigenschaften von This compound, wie seine Fähigkeit, als geschütztes Glycin-Derivat zu fungieren, und seine Rolle als nicht-standardmäßige Aminosäure, um Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen voranzutreiben. Die Flexibilität und Einfachheit von Glycin machen es zu einem idealen Kandidaten für diese vielfältigen Anwendungen .
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWSOALPZVFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



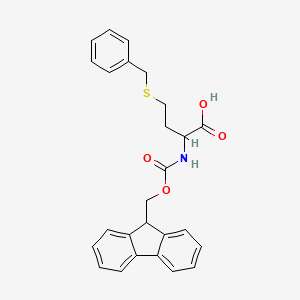
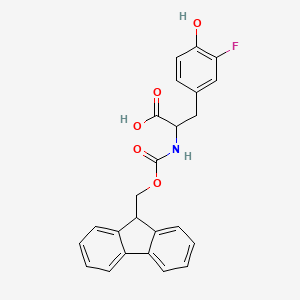


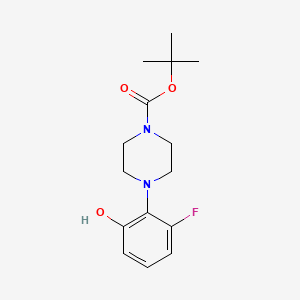

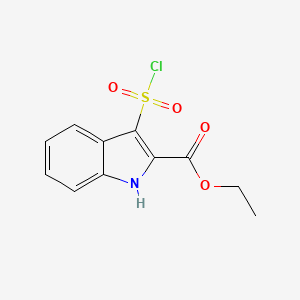
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)

